REACTION_CXSMILES
|
[H-].C([Al+]CC(C)C)C(C)C.C[O:12][C:13]1[CH:21]=[C:20]2[C:16]([C:17]([CH2:22][CH2:23][NH2:24])=[CH:18][NH:19]2)=[CH:15][CH:14]=1>C1(C)C=CC=CC=1>[NH2:24][CH2:23][CH2:22][C:17]1[C:16]2[C:20](=[CH:21][C:13]([OH:12])=[CH:14][CH:15]=2)[NH:19][CH:18]=1 |f:0.1|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC=C2C(=CNC2=C1)CCN
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 15 min at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting clear solution was refluxed for 10 h
|
Duration
|
10 h
|
Type
|
CUSTOM
|
Details
|
quenched by the careful addition of 20 mL of 1:1 methyl alcohol
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove the precipitated aluminum salts
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
NCCC1=CNC2=CC(=CC=C12)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 158 mg | |
YIELD: CALCULATEDPERCENTYIELD | 68.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |